2,3-Dihydrobenzofuran-4-ol
Overview
Description
“2,3-Dihydrobenzofuran-4-ol” is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 . It is used for research and development purposes . It is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the use of a Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another method involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry .
Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems . The InChI code for this compound is 1S/C8H8O2/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-3,9H,4-5H2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it has been found that the biotransformation of 2,3-dihydrobenzofuran using intact cells of Pseudomonas putida UV4 has been investigated . Moreover, it is also involved in the construction of dihydrobenzofurans via a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a melting point of 75 °C and a predicted boiling point of 252.0±29.0 °C . Its density is predicted to be 1.260±0.06 g/cm3 .
Scientific Research Applications
Biocatalysis in Synthesis
2,3-Dihydrobenzofurans are crucial pharmacophores in many bioactive molecules. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans has been developed, featuring high diastereo- and enantioselectivity. This method uses engineered myoglobins for benzofuran cyclopropanation, achieving high yields and enantiopurity. The stereoselectivity of the biocatalyst is explained through computational and structure-reactivity studies, expanding the toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).
Natural Product Synthesis
The synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton has been a focus due to its presence in several bioactive compounds. Studies have covered the total synthesis of various natural products, highlighting the strategies employed in creating this unique structural motif (Chen et al., 2019).
Chemical Synthesis Techniques
Innovative synthesis methods for catechin congeners and 2,3-dihydrobenzofuran derivatives have been developed. These methods achieve high stereo- and regioselectivity, providing a pathway for synthesizing diverse compounds in this class (Devi et al., 2016).
Applications in Drug Molecule Design
2,3-Dihydrobenzofurans have been identified as privileged structures in drug design. For instance, they have been used as a chemical platform to design compound libraries for inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), leading to potential inhibitors with low micromolar range activity (Di Micco et al., 2016).
Anticancer Activity
Dihydrobenzofuran lignans and related compounds have shown potential as antitumor agents. Their ability to inhibit tubulin polymerization indicates a new group of antimitotic agents with promising applications in cancer therapy (Pieters et al., 1999).
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-4-ol (DHB) is a versatile compound with a wide range of biological and pharmacological applications . It has been found to exhibit significant antimicrobial activity and anticancer activities .
Mode of Action
It has been suggested that the compound’s antimicrobial activity is associated with its interaction with the microbial cell membrane . The hydroxyl group at the 4-position of the benzofuran ring is thought to play a crucial role in this interaction .
Biochemical Pathways
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis
Result of Action
The molecular and cellular effects of DHB’s action are largely dependent on its targets. For instance, in the context of its antimicrobial activity, DHB may disrupt the integrity of the microbial cell membrane, leading to cell death . In terms of its anticancer activity, DHB has been found to have significant cell growth inhibitory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHB. For instance, the production of DHB from biomass via fast pyrolysis has been found to be influenced by the lignin content of the biomass . Additionally, the solubility of DHB can be improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .
Safety and Hazards
When handling 2,3-Dihydrobenzofuran-4-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
It has been shown to have potential interactions with various biomolecules . The binding affinity of 2,3-Dihydrobenzofuran-4-ol derivatives against certain pathogens has been studied, suggesting that it may interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Derivatives of 2,3-Dihydrobenzofuran have been shown to have inhibitory effects against fungi, bacteria, and virus proteins . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies have shown that derivatives of 2,3-Dihydrobenzofuran can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459339 | |
Record name | 2,3-dihydrobenzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144822-82-2 | |
Record name | 2,3-dihydrobenzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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